molecular formula C11H13FO3 B8390417 [2-(3-Fluoro-phenyl)-ethoxy]-acetic acid methyl ester

[2-(3-Fluoro-phenyl)-ethoxy]-acetic acid methyl ester

Cat. No.: B8390417
M. Wt: 212.22 g/mol
InChI Key: ADPWLOABCGWAFO-UHFFFAOYSA-N
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Description

[2-(3-Fluoro-phenyl)-ethoxy]-acetic acid methyl ester is a useful research compound. Its molecular formula is C11H13FO3 and its molecular weight is 212.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

methyl 2-[2-(3-fluorophenyl)ethoxy]acetate

InChI

InChI=1S/C11H13FO3/c1-14-11(13)8-15-6-5-9-3-2-4-10(12)7-9/h2-4,7H,5-6,8H2,1H3

InChI Key

ADPWLOABCGWAFO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COCCC1=CC(=CC=C1)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of [2-(3-fluoro-phenyl)-ethoxy]-acetic acid (1.20 g, 6.05 mmol), EDCl (1.28 g, 6.66 mmol), HOBt (0.90 g, 6.66 mmol) and DIPEA (1.56 ml, 9.08 mmol) in methanol (4 ml) was stirred at 0° C. for 2 hours. The reaction mixture was brought to dryness, the residue was dissolved in CH2Cl2 and was washed twice with 1M NaOH and brine. The organic layers were dried over MgSO4, filtered, the solvent was removed under reduced pressure and the residue was purified by column chromatography (silica gel, EtOAc/heptane, 1:4) to yield the title compound (1.20 g, 5.6 mmol; 93%) as colorless liquid. MS: m/e=213.2 [M+H]+.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.28 g
Type
reactant
Reaction Step One
Name
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
1.56 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
93%

Synthesis routes and methods II

Procedure details

A solution of [2-(3-fluoro-phenyl)-ethoxy]-acetic acid (1.20 g, 6.05 mmol), EDCI (1.28 g, 6.66 mmol), HOBt (0.90 g, 6.66 mmol) and DIPEA (1.56 ml, 9.08 mmol) in methanol (4 ml) was stirred at 0° C. for 2 hours. The reaction mixture was brought to dryness, dissolved in CH2Cl2 and washed twice with 1M NaOH and brine. The organic layers were dried over MgSO4, filtrated, the solvent was removed under reduced pressure and the residue was purified by column chromatography (silica gel, EtOAc/heptane, 1/4) to yield [2-(3-fluoro-phenyl)-ethoxy]-acetic acid methyl ester (1.20 g, 5.6 mmol; 93%) as colorless liquid. MS (m/e): 213.2 [M+H]+.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.28 g
Type
reactant
Reaction Step One
Name
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
1.56 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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